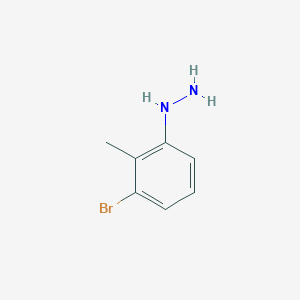

(3-Bromo-2-methylphenyl)hydrazine

Description

Properties

IUPAC Name |

(3-bromo-2-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-6(8)3-2-4-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYOLUQSSXGFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Starting Material : 3-Bromo-2-methylaniline

-

Diazotization :

-

Reduction :

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 54% (270 g from 500 g aniline) |

| Purity | >95% (after recrystallization) |

| Scalability | Suitable for multi-kilogram batches |

Advantages : Cost-effective zinc reagent; minimal side products.

Limitations : Requires precise pH control to avoid over-reduction.

Stannous Chloride (SnCl₂)-Mediated Reduction

Reaction Protocol

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 12–14 hours |

| Byproducts | Trace tin residues |

Advantages : High selectivity; compatible with sensitive functional groups.

Limitations : SnCl₂ cost and environmental concerns.

Sodium Metabisulfite (Na₂S₂O₅) Reduction

Reaction Protocol

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 60–65% |

| Reaction Temperature | 25°C |

| Scalability | Limited to lab-scale |

Advantages : Mild conditions; avoids heavy metals.

Limitations : Lower yield compared to SnCl₂ or Zn methods.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Zinc Powder | 54 | Low | High | Moderate (acid waste) |

| SnCl₂ Reduction | 68–72 | High | Moderate | High (tin residues) |

| Na₂S₂O₅ Reduction | 60–65 | Moderate | Low | Low |

Key Findings :

-

Industrial settings favor zinc powder for cost and scalability.

-

Na₂S₂O₅ is eco-friendly but less efficient.

Mechanistic Insights

Diazotization Step

Reduction Pathways

-

Zinc/HCl :

-

SnCl₂/HCl :

Industrial Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-methylphenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert the hydrazine group to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

Oxidation: Azo compounds.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

- (3-Bromo-2-methylphenyl)hydrazine is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and other serious diseases. Its derivatives have shown promising cytotoxic activities against cancer cell lines, such as MCF-7 (breast cancer) and others.

Case Study: Cytotoxic Activity

- A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic effects on MCF-7 cells. Compound 5, derived from this hydrazine, showed an IC50 value of 30.64 µg/mL against MCF-7 cells, indicating its potential as an anticancer agent .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 5 | 30.64 | MCF-7 |

| Doxorubicin | Standard | MCF-7 |

Agrochemical Applications

Development of Pesticides and Herbicides

- The compound is also employed in the formulation of agrochemicals. Its derivatives have been tested for effectiveness as pesticides and herbicides, contributing to improved crop protection and yield.

Research Insights

- Research has indicated that certain derivatives of this compound enhance the efficacy of existing agrochemicals by increasing their stability and effectiveness against specific pests .

Material Science

Polymer Development

- In material science, this compound is used in the synthesis of polymers and resins. These materials benefit from enhanced properties such as durability and resistance to environmental factors.

Application Example

- Polymers developed using this compound have shown improved mechanical properties, making them suitable for applications in coatings and adhesives .

Analytical Chemistry

Detection and Quantification Methods

- This compound plays a role in developing analytical methods for detecting and quantifying other compounds. It aids in quality control processes within pharmaceutical and chemical industries.

Method Development

- Analytical techniques utilizing this compound have been optimized for better sensitivity and specificity in detecting trace amounts of active ingredients in formulations .

Organic Synthesis

Facilitating Complex Reactions

- This compound is involved in various organic reactions, allowing for the efficient synthesis of complex molecules. Its ability to form C=N bonds without catalysts has been particularly noted.

Research Findings

- A recent study highlighted a catalyst-free protocol utilizing this compound to form C=N double bonds efficiently, showcasing its utility in organic synthesis .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| C=N Formation | Catalyst-free | Up to 90% |

Mechanism of Action

The mechanism of action of (3-Bromo-2-methylphenyl)hydrazine depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares (3-Bromo-2-methylphenyl)hydrazine with structurally related compounds:

Key Observations:

- Substituent Position: The position of bromine (e.g., 3- vs. 4-) affects electronic properties.

- Electron-Withdrawing Groups: Trifluoromethyl (–CF₃) groups () increase polarity and reduce solubility in non-polar solvents compared to methyl (–CH₃) groups.

- Fluorinated Derivatives : Compounds like (3-Bromo-4-fluorobenzyl)hydrazine () show enhanced metabolic stability, making them candidates for pharmaceutical applications.

Physicochemical Properties

- Solubility: Bromine’s electron-withdrawing nature reduces solubility in polar solvents (e.g., water) compared to methoxy-substituted analogs. For example, nitrobenzene/aniline mixtures () show temperature-dependent solubility trends, but bromo-hydrazines generally prefer organic solvents like ethanol or DMSO.

- Thermal Stability : Hydrazines decompose at high temperatures (~250°C without catalysts). Bulky substituents like methyl groups may delay decomposition by steric hindrance.

Spectroscopic and Computational Data

- Spectroscopy : UV-vis and NMR spectra of bromo-hydrazines () show distinct absorption bands and proton environments due to substituent effects. For instance, the methyl group in this compound causes upfield shifts in ¹H NMR.

- DFT Studies: Frontier molecular orbital (HOMO-LUMO) analysis () reveals that bromine lowers the energy gap compared to non-halogenated analogs, enhancing reactivity.

Biological Activity

(3-Bromo-2-methylphenyl)hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to synthesize available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom and a methyl group attached to a phenyl ring, which is characteristic of many hydrazine derivatives known for their biological activities.

Synthesis

Several methods have been explored for synthesizing this compound. The most common approach involves the reaction of 3-bromo-2-methylphenyl with hydrazine hydrate under acidic conditions. This process typically yields high purity and good yields of the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were determined through standard microbiological assays.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 31.25 | 62.5 |

| Escherichia coli ATCC 25922 | 62.5 | 125 |

| Bacillus subtilis ATCC 6633 | 15.62 | 31.25 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, displaying bactericidal activity as indicated by the MBC/MIC ratios ranging from 1 to 4 .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. Notably, it has shown promising antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 12.5 | >10 |

| A549 | 8.0 | >15 |

The selectivity index indicates that the compound preferentially inhibits cancer cell proliferation over normal cells, suggesting a favorable therapeutic profile .

The mechanism by which this compound exerts its biological effects appears to involve the induction of oxidative stress in microbial and cancer cells. Studies have shown that it increases reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells and cell membrane disruption in bacteria .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected mice models when administered at doses of 10 mg/kg twice daily for seven days. This resulted in a marked decrease in lesion size and bacterial counts compared to control groups .

- Cancer Cell Line Studies : In vitro experiments using MCF-7 cells revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation, indicating its potential as an anticancer agent .

Q & A

What synthetic routes are commonly employed for the preparation of (3-Bromo-2-methylphenyl)hydrazine, and what critical reaction conditions must be optimized?

Methodological Answer:

The synthesis of arylhydrazines like this compound typically involves condensation reactions between substituted benzaldehydes and hydrazine hydrate. For example, in analogous compounds such as bis(3-bromobenzylidene)hydrazine, 3-bromobenzaldehyde reacts with hydrazine hydrate under reflux conditions . Key optimizations include:

- Stoichiometric ratios : Excess hydrazine (≥2 equivalents) ensures complete condensation.

- Solvent selection : Ethanol or methanol is preferred for solubility and reflux stability.

- Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation.

For brominated derivatives, regioselectivity during bromination (e.g., electrophilic substitution) must be validated via NMR or X-ray crystallography .

How can crystallographic data and software tools like SHELX enhance structural elucidation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is pivotal for resolving bond lengths, angles, and packing motifs. For example, a related bromo-hydrazine derivative crystallized in the monoclinic space group P21/n , with intermolecular C–H···O/N/Br interactions stabilizing the lattice .

- SHELX Suite : SHELXL refines small-molecule structures, while SHELXS/SHELXD solves phase problems. The software’s robustness in handling twinned or high-resolution data ensures precise anisotropic displacement parameters .

- Validation : Hydrogen bonding networks and π-π interactions are visualized using Mercury or OLEX2, corroborated by Hirshfeld surface analysis .

What computational approaches are used to predict the electronic properties and reactivity of this compound?

Advanced Research Focus:

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (e.g., ~4.2 eV in similar hydrazines) indicate charge-transfer potential .

- Molecular Electrostatic Potential (MEP) : Reveals nucleophilic/electrophilic sites; bromine and hydrazine groups often dominate reactivity .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., LP(N) → σ*(C–Br)) influencing stability .

These models guide experimental design for catalysis or ligand synthesis.

How do intermolecular interactions in the crystal lattice affect the stability and physicochemical behavior of this compound?

Advanced Research Focus:

Hirshfeld surface analysis and 3D energy frameworks dissect contributions from:

- C–H···O/N/Br interactions : Contribute ~30–40% to lattice energy in brominated hydrazines .

- π-π stacking : Aromatic rings (e.g., bromophenyl groups) exhibit edge-to-face interactions with distances of 3.5–4.0 Å .

- Dispersion forces : Dominant in nonpolar regions, quantified via CrystalExplorer’s energy frameworks .

Such analyses rationalize solubility, melting points, and polymorphic transitions.

What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

- 1H/13C NMR : Protons on the hydrazine moiety resonate at δ 6.5–8.0 ppm (aromatic region), while NH peaks appear broad at δ 3.5–5.0 ppm. Coupling constants (J = 8–10 Hz) confirm substituent positions .

- UV-Vis Spectroscopy : Absorption maxima near 280–320 nm (π→π* transitions) correlate with conjugation length .

- IR Spectroscopy : N–H stretches (3200–3400 cm⁻¹) and C–Br vibrations (550–650 cm⁻¹) validate functional groups .

Can this compound serve as a ligand or catalyst in organometallic reactions?

Advanced Research Focus:

Hydrazine derivatives are explored in:

- Catalytic ring-opening metathesis : Hydrazines lower activation barriers in carbonyl-olefin reactions via [2.2.2]-bicyclic transition states (ΔG‡ ~20 kcal/mol) .

- Coordination chemistry : Hydrazine’s lone pairs bind to metals (e.g., Co(II), Ni(II)), forming complexes characterized by magnetic susceptibility and thermogravimetric analysis .

Optimization requires tuning steric effects from bromine and methyl groups.

How are molecular docking studies applied to evaluate the bioactivity of this compound derivatives?

Advanced Research Focus:

Using software like ArgusLab , docking into active sites (e.g., S. aureus 4ALI, E. coli 1QG6) assesses:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.